Welcome to the BenchChem Online Store!
molecular formula C9H9N3O3S B8396871 (4-imidazol-1-ylphenyl) sulfamate

(4-imidazol-1-ylphenyl) sulfamate

Cat. No. B8396871
M. Wt: 239.25 g/mol
InChI Key: ROUZDSKVDAJULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05273993

Procedure details

To a chilled solution of chlorosulfonyl isocyanate (8.7 ml, 0.10 mole) in 50 ml of methylene chloride was added a solution of 10.8 g (0.10 mole) of benzyl alcohol in 200 ml of methylene chloride over a period of 6 minutes at 3°-15° C. The reaction was then stirred at ambient temperature for 2 hours and then chilled in an ice-water bath. To this solution was added 4-(imidazol-1-yl)phenol (12 g, 0.075 mole) as a solid, and the mixture was stirred at room temperature for 45 minutes. Triethylamine (14 ml, 0.1 mole) was then added to the suspension, and the reaction became a dark brown solution. The mixture was stirred for two days, and the solid was collected by filtration, stirred in water for half an hour, and filtered again, rinsed with isopropyl alcohol and isopropyl ether. This solid intermediate weighed 18.24 g (65%) and 1H NMR showed it exists as zwitterion. The zwitterion (18 g) was added to a solution of isopropyl alcohol containing 0.05 mole hydrogen chloride and diluted with 100 ml methanol. The resultant solution was mixed with 1.8 g Pd-C (5%) and hydrogenated until there was no further absorption of hydrogen. The catalyst was removed, and the solution was concentrated to give 10 g solid. Part of the solid was recrystallized by dissolving in excess amount of methanol, filtering, and concentrating to crystallize out about 5 g solid. The solid was dried in vacuum oven at 80° C. overnight, mp 198°-200° C.
Quantity
8.7 mL
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Three
Quantity
0.05 mol
Type
reactant
Reaction Step Four
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1.8 g
Type
catalyst
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[S:2]([N:5]=C=O)(=[O:4])=[O:3].C(O)C1C=CC=CC=1.[N:16]1([C:21]2[CH:26]=[CH:25][C:24]([OH:27])=[CH:23][CH:22]=2)[CH:20]=[CH:19][N:18]=[CH:17]1.C(N(CC)CC)C.C(O)(C)C>C(Cl)Cl.CO.[Pd]>[N:16]1([C:21]2[CH:26]=[CH:25][C:24]([O:27][S:2](=[O:3])(=[O:4])[NH2:5])=[CH:23][CH:22]=2)[CH:20]=[CH:19][N:18]=[CH:17]1

Inputs

Step One
Name
Quantity
8.7 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
10.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
N1(C=NC=C1)C1=CC=C(C=C1)O
Step Three
Name
Quantity
14 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0.05 mol
Type
reactant
Smiles
C(C)(C)O
Step Five
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.8 g
Type
catalyst
Smiles
[Pd]
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was then stirred at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
chilled in an ice-water bath
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 45 minutes
Duration
45 min
STIRRING
Type
STIRRING
Details
The mixture was stirred for two days
Duration
2 d
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
STIRRING
Type
STIRRING
Details
stirred in water for half an hour
FILTRATION
Type
FILTRATION
Details
filtered again
WASH
Type
WASH
Details
rinsed with isopropyl alcohol and isopropyl ether
CUSTOM
Type
CUSTOM
Details
no further absorption of hydrogen
CUSTOM
Type
CUSTOM
Details
The catalyst was removed
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(C=NC=C1)C1=CC=C(C=C1)OS(N)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 55.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.